molecular formula C8H5ClFN3 B573731 2-Chloro-6-fluoroquinazolin-4-amine CAS No. 192323-44-7

2-Chloro-6-fluoroquinazolin-4-amine

Cat. No.: B573731
CAS No.: 192323-44-7
M. Wt: 197.597
InChI Key: IOIRCNIDSMQRAL-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoroquinazolin-4-amine typically involves the reaction of 2-amino-4-fluorobenzoic acid with various reagents. One common method includes the use of phosphorus oxychloride (POCl3) to facilitate the cyclization process, forming the quinazoline ring . The reaction conditions often require heating and the presence of a base to neutralize the acidic by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoroquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer activity, it may inhibit the function of certain kinases involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoroquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-6-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-8-12-6-2-1-4(10)3-5(6)7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIRCNIDSMQRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653123
Record name 2-Chloro-6-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192323-44-7
Record name 2-Chloro-6-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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